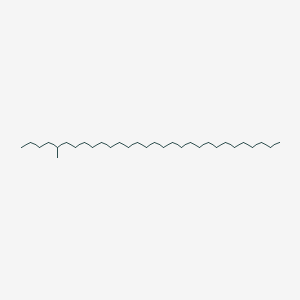

Triacontane, 5-methyl

Description

Triacontane (C₃₀H₆₂) is a straight-chain alkane with 30 carbon atoms, commonly found in plant waxes and insect cuticular hydrocarbons (CHCs) . The 5-methyl derivative, 5-methyl triacontane, features a methyl (-CH₃) branch at the 5th carbon position of the triacontane backbone.

Properties

CAS No. |

85688-19-3 |

|---|---|

Molecular Formula |

C31H64 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

5-methyltriacontane |

InChI |

InChI=1S/C31H64/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-31(3)29-7-5-2/h31H,4-30H2,1-3H3 |

InChI Key |

ISOFMGGSUGTXSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of triacontane, 5-methyl, typically involves the alkylation of triacontane. This process can be achieved through the Friedel-Crafts alkylation reaction, where triacontane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete substitution of the hydrogen atom with a methyl group .

Industrial Production Methods: : Industrial production of this compound, may involve the catalytic hydrogenation of long-chain fatty acids or esters derived from natural sources. This method ensures a high yield of the desired product with minimal by-products. The process is typically carried out in large reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Triacontane, 5-methyl, can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert this compound, into shorter-chain hydrocarbons. Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) is commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst

Substitution: Chlorine gas (Cl₂), bromine (Br₂), UV light

Major Products

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Shorter-chain hydrocarbons

Substitution: Halogenated alkanes

Scientific Research Applications

Chemistry: : Triacontane, 5-methyl, is used as a reference standard in gas chromatography for the analysis of long-chain hydrocarbons. Its well-defined structure and properties make it an ideal compound for calibration purposes .

Biology: : In biological research, this compound, is studied for its role in the formation of biological membranes and its impact on membrane fluidity and permeability .

Industry: : In the industrial sector, this compound, is utilized as a lubricant and anti-corrosion agent. Its long hydrocarbon chain provides excellent lubrication properties, reducing friction and wear in mechanical systems .

Mechanism of Action

The mechanism of action of triacontane, 5-methyl, primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Branching reduces intermolecular van der Waals forces, lowering melting points and increasing volatility compared to linear analogs .

- Position of methyl branching (e.g., C-4 vs. C-5) may influence biological interactions, such as CHC recognition in insects .

Insect Cuticular Hydrocarbons (CHCs)

- 5-Methyl triacontane analogs : 4-Methyl triacontane and 5-methyl heptacosane are critical for waterproofing and chemical communication in wasps and hornets. Females often produce greater quantities of branched alkanes than males .

- Functional divergence : 5-Methyl heptacosane in V. crabro is associated with nestmate recognition, while 4-methyl triacontane in L. pacifica may deter predators .

Bioactivity

- Cytotoxicity: Linear triacontane and octacosane exhibit cytotoxic effects on melanoma cells (IC₅₀ values: 10–50 μM) . No direct data exists for 5-methyl triacontane, but branching may alter lipid membrane interactions.

- This suggests 5-methyl triacontane could have similar bioactivity if functionalized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.